molecular formula C5H8ClFO2S B2919741 (1S,2R)-2-Fluorocyclopentane-1-sulfonyl chloride CAS No. 2375248-78-3

(1S,2R)-2-Fluorocyclopentane-1-sulfonyl chloride

Cat. No.: B2919741
CAS No.: 2375248-78-3
M. Wt: 186.63
InChI Key: XKSZTDRWWIVGEF-UHNVWZDZSA-N
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Description

(1S,2R)-2-Fluorocyclopentane-1-sulfonyl chloride is a chemical compound with a unique structure that includes a fluorine atom and a sulfonyl chloride group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the production of (1S,2R)-2-Fluorocyclopentane-1-sulfonyl chloride may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Fluorocyclopentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (1S,2R)-2-Fluorocyclopentane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-2-Fluorocyclopentane-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group on a cyclopentane ring. This combination imparts distinct reactivity and properties compared to other similar compounds, making it valuable in specific synthetic and industrial applications .

Properties

IUPAC Name

(1S,2R)-2-fluorocyclopentane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClFO2S/c6-10(8,9)5-3-1-2-4(5)7/h4-5H,1-3H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSZTDRWWIVGEF-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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